molecular formula C9H18BrNO2 B6182390 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide CAS No. 2624140-72-1

2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide

Cat. No.: B6182390
CAS No.: 2624140-72-1
M. Wt: 252.1
InChI Key:
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Description

2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring attached to a propanoic acid moiety, with a methyl group at the second position and a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the propanoic acid moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or propanoic acid derivatives.

Scientific Research Applications

2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(piperidin-1-yl)propanoic acid: Similar structure but with a different position of the piperidine ring attachment.

    2-methyl-2-(piperidin-3-yl)propanoic acid: Similar structure but with the piperidine ring attached at the third position.

    2-methyl-2-(piperidin-4-yl)propanoic acid: Similar structure but with the piperidine ring attached at the fourth position.

Uniqueness

2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

2624140-72-1

Molecular Formula

C9H18BrNO2

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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